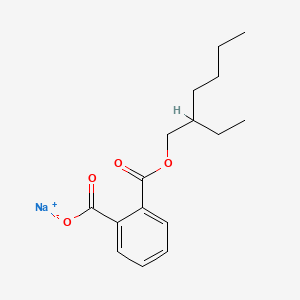

Sodium 2-ethylhexyl phthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25425-73-4 |

|---|---|

Molecular Formula |

C16H21NaO4 |

Molecular Weight |

300.32 g/mol |

IUPAC Name |

sodium;2-(2-ethylhexoxycarbonyl)benzoate |

InChI |

InChI=1S/C16H22O4.Na/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18;/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18);/q;+1/p-1 |

InChI Key |

DPMIZJBYANAORK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Related CAS |

4376-20-9 (Parent) |

Origin of Product |

United States |

Synthetic Pathways and Industrial Production Dynamics of Dehp

Established Industrial Synthesis Methodologies for DEHP

The cornerstone of industrial DEHP production is the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol. This method has been in commercial use since the 1930s and remains the dominant manufacturing process globally. researchgate.netepa.govnih.gov

A variety of catalysts are employed to facilitate this reaction. Conventional catalysts include strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid (p-TSA). researchgate.netepa.govnih.govmdpi.com These catalysts are effective in promoting the esterification process. However, they can also lead to the formation of colored by-products and other impurities, particularly at elevated temperatures. researchgate.net

To mitigate these issues, organometallic catalysts, particularly titanium-based compounds like titanium tetraalkoxides (e.g., titanium tetraisopropoxide), are widely used in commercial production. google.comgoogle.com While titanate catalysts may exhibit lower activity than strong acids, necessitating higher reaction temperatures, they offer the advantage of significantly reduced by-product formation. researchgate.netgoogle.com Heteropolyacids have also been investigated as effective catalysts, with some studies showing complete conversion of phthalic anhydride to DEHP in a shorter time frame compared to conventional catalysts. epa.gov

Table 1: Comparison of Catalytic Systems in DEHP Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Strong Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA), Methane Sulphonic Acid (MSA) | High catalytic activity, low cost | Formation of colored by-products, corrosion issues, difficult to separate from product | mdpi.comresearchgate.net |

| Organometallic Compounds | Titanium Tetraisopropoxide (TIPT) | Low by-product formation, high product purity | Lower activity requiring higher temperatures, higher cost | researchgate.netgoogle.com |

| Heteropolyacids | Preyssler and Wells-Dawson structures | High activity and selectivity, potential for reusability | Higher cost, potential for decomposition at high temperatures | epa.govresearchgate.net |

Optimizing the manufacturing process for DEHP is crucial for maximizing yield, minimizing production costs, and ensuring high product quality. Key parameters that are typically adjusted include temperature, pressure, reactant molar ratio, and catalyst concentration. The process can be operated in batch, semi-continuous, or continuous modes. google.com

A critical aspect of process optimization is the efficient removal of water produced during the esterification reaction to shift the equilibrium towards the formation of DEHP. This is often achieved by carrying out the reaction at elevated temperatures (e.g., up to 220°C) and sometimes under pressure, while stripping the water from the reaction mixture. google.com An inert gas, such as nitrogen, can be bubbled through the reactor to facilitate the removal of the water-alcohol azeotrope. google.com

Table 2: Key Parameters for Process Optimization in DEHP Synthesis

| Parameter | Typical Range/Condition | Impact on Process | Reference |

|---|---|---|---|

| Temperature | 110°C - 220°C | Affects reaction rate and equilibrium; higher temperatures can increase by-product formation. | google.com |

| Pressure | Atmospheric or elevated | Can influence the boiling point of reactants and the removal of water. | google.com |

| Reactant Molar Ratio (2-EH:PA) | Excess of 2-ethylhexanol | Drives the reaction towards completion. | nih.gov |

| Water Removal | Azeotropic distillation, inert gas stripping | Shifts the reaction equilibrium to favor product formation, increasing yield. | researchgate.netgoogle.com |

Novel Approaches in DEHP Synthesis

In response to the demand for more sustainable and efficient manufacturing processes, research into novel synthetic routes for DEHP is ongoing. These approaches often focus on the use of biocatalysts or advanced chemical techniques to reduce energy consumption and by-product formation.

The use of enzymes, particularly lipases, as catalysts for DEHP synthesis represents a significant green chemistry approach. nih.gov Lipases can catalyze the esterification of phthalic anhydride with 2-ethylhexanol under milder reaction conditions than traditional chemical methods. nih.gov This can lead to higher product selectivity and reduced energy consumption.

Studies have demonstrated the potential of various lipases, including those from Candida antarctica (now Pseudozyma antarctica), for producing a range of esters, including those similar in structure to DEHP. nih.govnih.gov The enzymatic process can be carried out in organic solvents or, in some cases, in solvent-free systems, further enhancing its environmental credentials. nih.gov While challenges such as enzyme stability, reusability, and cost remain, the enzymatic synthesis of DEHP and other phthalates is a promising area of research. Some species of red algae have also been found to biosynthesize DEHP, although this is not a commercially viable production method at present. nih.govresearchgate.net

Advanced chemical synthesis techniques are being explored to enhance the efficiency and sustainability of DEHP production. These methods often involve the use of alternative energy sources or novel catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of esterification reactions. nih.gov In the context of synthesizing similar esters, microwave heating can lead to a rapid and uniform temperature increase in the reaction mixture, resulting in shorter reaction times and potentially higher yields compared to conventional heating methods. nih.govrsc.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, is another green technique that can enhance esterification. mdpi.comyoutube.com The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, can create localized hot spots with extremely high temperatures and pressures, thereby accelerating the reaction rate. youtube.com

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure. They can act as both solvents and catalysts in esterification reactions. researchgate.netmdpi.com The use of Brønsted acidic ionic liquids has been shown to be effective in the synthesis of terephthalate (B1205515) esters, an alternative to ortho-phthalates like DEHP, achieving high conversion and selectivity. mdpi.com A key advantage is the potential for easy separation of the product from the ionic liquid, allowing for catalyst recycling. researchgate.net However, issues such as the cost and stability of ionic liquids can be a drawback. researchgate.net

By-product Formation and Purity Considerations in DEHP Production

The purity of commercially produced DEHP is typically high, often exceeding 99%. researchgate.net However, the synthesis process can lead to the formation of various by-products and the presence of impurities, which can affect the quality and performance of the final product.

The primary by-products in the acid-catalyzed synthesis of DEHP can include unreacted starting materials (phthalic anhydride and 2-ethylhexanol), the monoester intermediate (MEHP), and products of side reactions such as the dehydration of 2-ethylhexanol to form ethers and olefins. researchgate.net The use of strong acid catalysts like sulfuric acid can also lead to the formation of colored impurities due to oxidation and other side reactions at high temperatures. researchgate.net

When titanate catalysts are used, the formation of these by-products is significantly reduced. researchgate.net Impurities in technical grade DEHP can also include isomers of phthalic acid, such as isophthalic acid and terephthalic acid, which may be present in the phthalic anhydride feedstock. researchgate.net Additionally, bisphenol A may be present in some formulations, not as a by-product of the synthesis itself, but as an additive. researchgate.net

The final product is typically purified through steps such as neutralization of the catalyst, removal of unreacted alcohol by steam stripping or vacuum distillation, and treatment with activated carbon to remove colored impurities.

Production of DEHP by Microbial Systems

While the industrial synthesis of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a well-established chemical process, a growing body of research has identified various microorganisms, including bacteria, fungi, and algae, as natural producers of this compound. researchgate.net The biosynthesis of DEHP in these organisms is often considered a part of their secondary metabolism, and the exact biosynthetic pathways are still an active area of investigation. This section explores the current understanding of DEHP production by microbial systems, highlighting key producing organisms and the factors influencing its synthesis.

Microorganisms are known to produce a vast array of secondary metabolites, some of which have significant industrial and medicinal applications. ekb.egnih.govnih.gov The discovery of DEHP as a microbial product has opened new avenues for understanding its natural lifecycle and potential for biotechnological production. Several studies have isolated and identified DEHP from the culture broths of various microbial species, suggesting that its synthesis is not limited to a specific group of microorganisms. researchgate.netresearchgate.net

One of the most well-documented bacterial producers of DEHP is Bacillus subtilis strain AD35, which was isolated from a marine environment. nih.gov Research has shown that this strain can be cultivated to enhance DEHP production through the optimization of its growth conditions. tandfonline.com Similarly, various species of Streptomyces, a genus renowned for its production of a wide range of secondary metabolites, have also been reported to synthesize DEHP. researchgate.netnih.govidosi.org For instance, Streptomyces albidoflavus and Streptomyces mirabilis have been identified as DEHP producers. researchgate.netnih.gov

Fungi are another significant group of microorganisms implicated in the natural synthesis of DEHP. Although much of the research on fungi and phthalates focuses on their ability to degrade these compounds, some studies have confirmed their capacity for de novo synthesis. frontiersin.org The production of DEHP and other phthalate esters by fungi suggests that these compounds may play a role in their natural ecological interactions. researchgate.net

Furthermore, certain species of algae have been found to biosynthesize DEHP. nih.gov The red alga Bangia atropurpurea has been shown to produce DEHP de novo, indicating that the capacity for phthalate ester synthesis exists beyond the microbial kingdoms of bacteria and fungi. nih.gov The intrinsic ability of these diverse organisms to produce DEHP points towards a more complex and widespread natural occurrence of this compound than previously understood.

While the identification of DEHP-producing microorganisms is a critical first step, understanding the biochemical pathways and the enzymes that catalyze the synthesis is essential for any potential biotechnological application. The general proposed pathway involves the esterification of phthalic acid or a related precursor with 2-ethylhexanol. However, the specific enzymes, such as esterases or lipases, and the genes encoding them that are responsible for this reaction in microbial systems have not yet been fully elucidated. nih.govnih.gov The majority of research on microbial enzymes related to phthalates has focused on their degradative capabilities, specifically the hydrolysis of DEHP into mono(2-ethylhexyl) phthalate (MEHP) and subsequently to phthalic acid. nih.gov

The following table summarizes the key findings from studies on the microbial production of DEHP, focusing on the producing organism and the conditions that influence its synthesis.

| Microorganism | Key Findings |

| Bacillus subtilis AD35 | Isolated from a marine environment, this bacterium is a confirmed producer of DEHP. nih.gov Optimization of fermentation conditions, including the use of beef-yeast-peptone medium, starch as a carbon source, and L-asparagine as a nitrogen source, significantly enhances DEHP production. tandfonline.comresearchgate.net |

| Streptomyces species | Various species, including Streptomyces albidoflavus and Streptomyces mirabilis, have been identified as producers of DEHP and other phthalates. researchgate.netnih.govidosi.org These compounds often exhibit antimicrobial properties. |

| Fungi | Several fungal species have been reported to produce DEHP, suggesting its role as a secondary metabolite. researchgate.netfrontiersin.org |

| Algae | The red alga Bangia atropurpurea has been shown to synthesize DEHP de novo, indicating that the production of phthalate esters is not limited to bacteria and fungi. nih.gov |

Environmental Occurrence and Global Distribution of Dehp

Spatial and Temporal Distribution of DEHP in Aquatic Environments

DEHP is frequently detected in surface water systems, including rivers and lakes, worldwide. Its concentration can vary significantly depending on the proximity to industrial and urban areas, which are major sources of DEHP release.

Studies have reported a wide range of DEHP concentrations in river waters globally. For instance, concentrations have been found to range from 0.33 to 97.8 µg/L in German rivers, 0.36 to 21.0 µg/L in the Aire River in the United Kingdom, and 3.1 to 64.3 µg/L in the Klang River in Malaysia researchgate.netnih.gov. In China, DEHP concentrations in surface waters have been reported to range from 0.01 to 148.75 µg/L frontiersin.org. A study on the Selenga River, a major tributary of Lake Baikal, found that DEHP was one of the dominant phthalates, with concentrations influenced by precipitation and proximity to urban areas like Ulan-Ude mdpi.com.

The temporal distribution of DEHP in surface waters can be influenced by seasonal factors. For example, in a study of the Love River in Taiwan, higher concentrations of DEHP were observed in the wet season compared to the dry season, which was attributed to increased runoff from upstream wastewater sources nih.govresearchgate.net. Similarly, monitoring of the Selenga River showed that DEHP levels were higher in high-water years, likely due to increased surface runoff mdpi.com.

Due to its hydrophobic nature, DEHP has a strong tendency to adsorb to suspended particles in water, which can then settle and accumulate in sediments nih.gov. This makes river and lake sediments significant sinks for DEHP.

DEHP Concentrations in Global Surface Waters

| Location | Concentration Range (µg/L) | Reference |

|---|---|---|

| German Rivers | 0.33 - 97.8 | researchgate.netnih.gov |

| Aire River, UK | 0.36 - 21.0 | researchgate.netnih.gov |

| Klang River, Malaysia | 3.1 - 64.3 | researchgate.netnih.gov |

| Rieti District, Italy | 0.7 - 31.2 | researchgate.netnih.gov |

| Songhua River, China | 2.26 - 11.55 | researchgate.net |

| Rivers in Japan | 0.013 - 3.6 | researchgate.net |

| 14 Rivers in Taiwan | Not Detected - 18.5 | researchgate.net |

| China (General Surface Water) | 0.01 - 148.75 | frontiersin.org |

| Selenga River, Russia | Variable, with exceedances of maximum allowable concentrations | mdpi.com |

DEHP contamination is not limited to surface waters; it has also been detected in groundwater and drinking water reservoirs. The primary sources of DEHP in these systems are often discharges from rubber and chemical factories, as well as leaching from waste disposal sites ehs.state.ma.us.

In the Netherlands, contaminated groundwater was found to contain 20–45 µg/L of DEHP, and a groundwater sample from New York State in the U.S. showed a concentration of 170 µg/L who.int. A study in Monterrey, Mexico, detected DEHP in all groundwater samples, with concentrations reaching up to 230 µg/L researchgate.net.

The presence of DEHP in drinking water is a significant concern. In the United States, the Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for DEHP in drinking water at 0.006 mg/L (6 µg/L) culligan.comepa.gov. Studies in the U.S. have found average DEHP concentrations in finished drinking water ranging from 0.05 to 11 µg/L, with some older surveys reporting levels up to 30 µg/L who.int. In Japan, tap water has been found to contain DEHP at levels between 1.2 and 1.8 µg/L who.int.

Wastewater treatment plants (WWTPs) are significant points of entry for DEHP into the aquatic environment. DEHP is commonly found in both the influent and effluent of municipal and industrial WWTPs cdc.govfrontiersin.org.

In a study of a WWTP in France, DEHP was the major phthalate (B1215562) compound found at each stage of treatment, with concentrations in wastewater ranging from 9 to 44 µg/L nih.gov. Another study in China found that DEHP concentrations in the influents of an industrial sewage treatment plant were significantly higher (7.17–7.40 µg/L) than in other municipal plants (1.42–2.67 µg/L) frontiersin.org.

The removal efficiency of DEHP in WWTPs can vary. While some studies report removal rates of over 90%, a significant portion of this removal is often due to sorption to sludge rather than biodegradation researchgate.net. For example, a French study found a DEHP removal efficiency of about 78%, which was primarily attributed to particle settling nih.gov. In sludge, DEHP concentrations can be quite high; the same French study reported a concentration of 72 µg/g in sludge nih.gov. Studies in South Africa have reported DEHP concentrations in sludge ranging from 130 to 1,094 µg/g dry weight frontiersin.org. This accumulation in sludge can lead to further environmental contamination if the sludge is used as agricultural fertilizer nih.gov.

DEHP in Wastewater Treatment Plants

| Location/Parameter | Concentration Range | Reference |

|---|---|---|

| WWTP Influent, France | 9 - 44 µg/L | nih.gov |

| WWTP Influent (Industrial), China | 7.17 - 7.40 µg/L | frontiersin.org |

| WWTP Influent (Municipal), China | 1.42 - 2.67 µg/L | frontiersin.org |

| WWTP Influent, Poland | Up to 143 mg/L | nih.gov |

| WWTP Sludge, France | 72 µg/g | nih.gov |

| WWTP Sludge, South Africa | 130 - 1,094 µg/g (dry weight) | frontiersin.org |

| WWTP Sludge (General) | 12 - 1250 mg/kg | nih.gov |

| Removal Efficiency, France | ~78% | nih.gov |

| Removal Efficiency (Biological Process) | 29% | researchgate.net |

Presence and Accumulation of DEHP in Terrestrial Compartments

DEHP's tendency to adsorb to soil and sediment particles leads to its accumulation in terrestrial environments epa.govepa.gov. The application of sewage sludge as fertilizer is a major pathway for the introduction of DEHP into agricultural soils nih.gov. Once in the soil, DEHP is not expected to evaporate or leach significantly into groundwater due to its strong adsorption properties epa.gov.

DEHP concentrations in soil have been reported in the range of 2-10 mg/kg nih.gov. In river sediments, concentrations can be much higher, reflecting the accumulation of DEHP from the water column. For instance, sediments of the Rhine and Meuse rivers in the Netherlands contained 1–70 mg/kg and 1–17 mg/kg of DEHP, respectively who.int. A study of the Love River in Taiwan found DEHP concentrations in sediments ranging from 4.2 to 66.7 mg/kg, with higher levels observed during the wet season nih.gov.

Landfills are a significant source of DEHP in the environment due to the disposal of plastic-containing waste culligan.comcdc.gov. DEHP can leach from these disposed materials and enter the landfill leachate. This leachate can then contaminate surrounding soil and groundwater if not properly contained and treated.

DEHP concentrations in landfill leachates have been found to be substantial, with reported ranges of 88-460 µg/L nih.gov. A study of a municipal solid waste landfill in Poland found DEHP concentrations in leachate ranging up to 394.4 µg/L nih.gov. The same study noted that if this leachate is transported to municipal sewage treatment plants, it contributes to the DEHP load in wastewater and sludge, further perpetuating its cycle in the environment nih.gov. From 1987 to 1993, releases of DEHP to land and water in the United States totaled over 500,000 pounds, with about 95% of that being released to land, primarily from rubber and plastic hose industries epa.govepa.gov.

Atmospheric Presence and Dispersion Mechanisms of DEHP

Di(2-ethylhexyl) phthalate (DEHP) is a semi-volatile organic compound (SVOC) that exists in the atmosphere in both gaseous and particulate phases. epa.gov Its distribution between these two phases is influenced by environmental factors such as temperature and the concentration of airborne particles. epa.govescholarship.org

Higher air temperatures lead to an increase in the total atmospheric concentration of DEHP in both gaseous and particulate forms, but they also decrease the proportion of DEHP that is bound to particles. epa.gov Conversely, a higher concentration of airborne particulate matter results in an increased concentration of DEHP in the particulate phase and a higher particulate-to-gas ratio. epa.govescholarship.org This partitioning behavior is critical as the association of DEHP with airborne particles can reduce its degradation rate and facilitate its transport. acs.org

Indoors, where DEHP is commonly found due to its use in numerous consumer products, its presence in the air is well-documented. epa.gov Studies have shown that DEHP is a predominant phthalate ester in indoor environments. epa.gov For instance, in office rooms, DEHP has been detected primarily in the particulate fractions of the air, with concentrations in the respirable fraction (particles that can penetrate deep into the lungs) accounting for a significant portion of the total inhalable amount. nih.gov One study found that in furnished rooms after renovation, the mean concentration of DEHP in the inhalable fraction was 2.2 μg/m³, with the respirable fraction being 1.7 μg/m³. nih.gov The dynamic behavior of airborne DEHP indoors is significantly influenced by occupant activities, particularly those that generate particulate matter, such as cooking. escholarship.org

The following table illustrates the distribution of DEHP in indoor air in different phases and particle size fractions, based on findings from various studies.

| Environment | Phase/Fraction | Mean Concentration (ng/m³) | Key Findings |

| Normally Occupied Residence | Gas and Particulate | 77 | Occupant-related activities, like cooking, substantially influenced DEHP concentrations. escholarship.org |

| Office Rooms (Post-renovation) | Inhalable Particulate | 2200 | DEHP was determined mainly in the particulate fractions. nih.gov |

| Office Rooms (Post-renovation) | Respirable Particulate | 1700 | The respirable fraction constituted 75% of the inhalable fraction. nih.gov |

| Chinese Hospitals | Gas and Particulate | >24,190 (Total Phthalates) | Particulate phase concentrations were about 2.1 times lower than the gas phase. nih.gov |

Note: This table is interactive. You can sort the columns by clicking on the headers.

The partitioning of DEHP onto atmospheric particles is a key factor in its potential for long-range atmospheric transport (LRAT). acs.orgepa.gov While the free, gaseous form of DEHP has a relatively short lifetime in the atmosphere, DEHP that is sorbed to particulates may be more resistant to atmospheric oxidation and degradation. acs.orgepa.gov This allows it to be transported over vast distances to remote regions.

Evidence for the LRAT of DEHP comes from its detection in remote environments such as the Arctic. researchgate.net Studies in the Arctic have shown that DEHP can undergo net deposition from the atmosphere to the sea, suggesting it is transported from land-based sources in other regions. researchgate.net The estimated net gas deposition of DEHP was 190 tons per year for the Arctic, indicating that atmospheric transport is a significant pathway for its occurrence in these remote marine environments. researchgate.net

However, the potential for DEHP's long-range transport is a complex issue. Some research suggests that while it can undergo medium-range transport, its relatively rapid degradation in the gaseous phase compared to more volatile phthalates might limit its global dispersion to some extent. acs.org Despite this, the particle-bound fraction is considered to be favored for LRAT. acs.org In contrast, a screening study in Sweden concluded that long-range atmospheric transport did not appear to be of major importance for the DEHP levels observed there, suggesting that local and regional sources were more dominant. diva-portal.org

The following table summarizes findings related to the atmospheric transport of DEHP.

| Location/Study Area | Finding | Implication for LRAT |

| South China Sea | The net volatilization of DEHP was estimated to be 1020 t/y, suggesting it can be transported further to remote oceans. acs.org | Supports the potential for LRAT. |

| Arctic | Estimated net gas deposition of 190 t/year. researchgate.net | Strong evidence for LRAT from distant sources. |

| General Atmosphere | DEHP sorbed to particulates may be resistant to atmospheric oxidation. epa.gov | Mechanism enabling LRAT. |

| Sweden | Long-range transport does not seem to be of major importance. diva-portal.org | Suggests regional sources can be more significant than LRAT in some areas. |

Note: This table is interactive. You can sort the columns by clicking on the headers.

DEHP in Anthropogenic Materials and Release Pathways

DEHP is not chemically bound to the polymer chains in materials like polyvinyl chloride (PVC), but rather physically embedded within the polymer matrix. researchgate.net This weak association allows it to migrate, or leach, out of the plastic and into the surrounding environment over time. researchgate.net This migration is a primary pathway for the release of DEHP from a wide array of consumer products, including food packaging, medical devices, and building materials. nih.gov

The rate and extent of DEHP migration are influenced by several factors, including the type of polymer, the temperature, and the nature of the contacting medium. researchgate.netresearchgate.net For example, DEHP migrates more readily into fatty or oily substances than into water-based solutions. researchgate.net Studies have shown that the migration of DEHP from PVC bags into stored solutions can occur within the first few days of contact. epa.gov In contrast, migration from ethylene vinyl acetate (B1210297) (EVA) bags was observed to begin only after approximately six months of storage. epa.gov

Temperature also plays a crucial role; higher temperatures generally increase the rate of migration. researchgate.netnih.gov Research on PVC sheets demonstrated that the amount of extracted DEHP is proportional to the leaching temperature. researchgate.net The molecular weight of the polymer can also affect migration, with a study on polypropylene composites showing that a higher molecular weight polymer with a more crystalline nature could hold the plasticizer more strongly, thus slowing down its release. researchgate.net

The table below presents data on DEHP migration from different polymers under various conditions.

| Polymer | Contact Medium | Temperature | Key Finding |

| PVC | Amino acids, glucose, saline | Not Specified | DEHP found in solutions within the first days of contact. epa.gov |

| EVA | Amino acids, glucose, saline | Not Specified | Migration started after approximately 6 months of storage. epa.gov |

| PVC | Water/ethanol mixture, acetonitrile | Not Specified | Acetonitrile was more effective in causing DEHP migration than the water/ethanol mixture. researchgate.net |

| Polypropylene (PP) | Not Specified | 25°C and 90°C | Lower DEHP release from higher molecular weight PP due to its crystalline nature. researchgate.net |

Note: This table is interactive. You can sort the columns by clicking on the headers.

A significant pathway for the environmental release of DEHP is through the disposal of plastic waste in landfills. nih.govcdc.gov Over time, DEHP leaches from discarded PVC products and enters the landfill leachate, which is the liquid that percolates through the waste. nih.govfao.org This makes landfill leachate a major source of DEHP contamination in the environment. researchgate.net

Studies of municipal solid waste (MSW) landfills have consistently detected DEHP in leachate samples, often as the most abundant phthalate. nih.govresearchgate.netmendelnet.cz Concentrations can be highly variable, depending on factors like the age of the landfill, the composition of the waste, and seasonal conditions. fao.orgmendelnet.cz For instance, a study in Poland found DEHP concentrations in leachate ranging from below the limit of quantification to as high as 394.4 µg/L. nih.govfao.org

The presence of DEHP in leachate persists even in older, closed landfills. mendelnet.cz One investigation found that a landfill that had been closed for many years still showed significant DEHP emissions in its leachate, with concentrations frequently exceeding acceptable limits for surface water. mendelnet.cz This indicates that landfilled plastic waste acts as a long-term reservoir for DEHP, posing a continuous threat to the environment as future emissions can occur long after a landfill's operational life. nih.govfao.org

The following table shows DEHP concentrations found in landfill leachate from different studies.

| Landfill Location/Type | DEHP Concentration Range (µg/L) | Key Observation |

| Poland (MSW Landfill) | < LOQ to 394.4 | DEHP was a pervasive contaminant in all investigated leachate samples. nih.govfao.org |

| Central Poland (Operating Landfill 2) | < LOQ to 19.3 | Highest concentrations detected in the summer. mendelnet.cz |

| Central Poland (Closed Landfill 1) | < LOQ to 38.6 | This closed landfill released more DEHP than the operating one, likely due to a larger volume of waste. mendelnet.cz |

| Poland (General) | up to 249 | Identified as the most frequently occurring phthalate in leachate samples. researchgate.net |

Note: This table is interactive. You can sort the columns by clicking on the headers. LOQ = Limit of Quantification.

Environmental Fate and Transformation Mechanisms of Dehp

Abiotic Degradation Processes of DEHP

Abiotic degradation involves the transformation of a chemical through non-biological pathways, primarily driven by physical and chemical factors in the environment. For DEHP, these processes include photodegradation, hydrolysis, and advanced oxidation processes. However, it's generally noted that abiotic degradation of DEHP occurs at a slow rate under natural environmental conditions. iwaponline.comnih.gov

Photodegradation Kinetics and Pathways

The efficiency of photodegradation can be influenced by the presence of photosensitizers or catalysts. For instance, in the presence of titanium dioxide (TiO2) under UV irradiation, the degradation of phthalates is enhanced. The primary reactive oxygen species involved in this photocatalytic degradation are hydroxyl radicals (•OH) and superoxide (B77818) radicals (·O2−), which can attack the DEHP molecule. researchgate.netnih.gov The proposed pathways in such systems involve the cleavage of the C-C bond in the aromatic ring and the aliphatic chain. nih.gov

Hydrolysis Mechanisms and Environmental Variables

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of DEHP involves the cleavage of its ester bonds, which is a reversible reaction. researchgate.net This process is a key abiotic degradation pathway, although it proceeds slowly under typical environmental conditions. researchgate.net The hydrolysis of DEHP initially yields mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and 2-ethylhexanol. nih.govnih.gov

Several environmental factors influence the rate of DEHP hydrolysis:

pH: The hydrolysis of DEHP is significantly affected by pH. The degradation rate is considerably lower at neutral pH compared to acidic or alkaline conditions. nih.gov Hydrolysis at neutral pH is considered negligible. nih.gov

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. researchgate.net

Presence of Catalysts: The reaction can be catalyzed by acids or bases. researchgate.net

In laboratory settings, the hydrolysis of DEHP has been studied using various biological matrices, such as liver and intestinal microsomes, which contain enzymes that can catalyze the reaction. nih.gov These studies highlight species-specific differences in the rate of hydrolysis. nih.gov

Advanced Oxidation Processes for DEHP Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govmdpi.com AOPs are considered effective for the degradation of persistent organic pollutants like DEHP. nih.gov

Various AOPs have been investigated for DEHP removal, including:

UV/H₂O₂: This process involves the use of ultraviolet light in combination with hydrogen peroxide to generate hydroxyl radicals. nih.gov

Ozonation: Ozone (O₃) can be used alone or in combination with other oxidants to degrade DEHP. nih.gov

Fenton and Photo-Fenton Processes: These methods use a mixture of hydrogen peroxide and an iron catalyst to create hydroxyl radicals. youtube.com

Sulfate (B86663) Radical-Based AOPs: Peroxymonosulfate (PMS) activated by UV light can generate sulfate radicals (SO₄•⁻), which are also powerful oxidants for DEHP degradation. researchgate.netnih.gov

These processes can achieve high degradation efficiencies, ranging from 40.3% to 100%. nih.gov The degradation pathways in AOPs typically involve the attack of hydroxyl or sulfate radicals on the DEHP molecule, leading to the cleavage of the ester bonds and the aromatic ring. researchgate.netnih.gov This results in the formation of various transformation products, including phthalic acid, benzoic acid ethyl ester, and short-chain organic acids like formic, acetic, and oxalic acid. nih.gov

Biotic Transformation and Biodegradation of DEHP

Biodegradation, the breakdown of organic matter by microorganisms, is the primary and most effective route for the elimination of DEHP from the environment. cdc.govnih.gov A wide variety of microorganisms have been identified that can utilize DEHP as a source of carbon and energy. researchgate.net

Microbial Degradation Pathways in Aerobic Conditions

Under aerobic conditions, the microbial degradation of DEHP typically proceeds through a series of enzymatic reactions. The initial and rate-limiting step is the hydrolysis of the diester to its monoester, mono(2-ethylhexyl) phthalate (MEHP), and subsequently to phthalic acid (PA). researchgate.netresearchgate.net This hydrolysis is carried out by enzymes such as dialkyl phthalate hydrolase and monoalkyl phthalate hydrolase. researchgate.net

Following the formation of phthalic acid, the aromatic ring is further degraded. The common pathway involves the conversion of phthalic acid to protocatechuate (3,4-dihydroxybenzoate). researchgate.netnih.govnih.gov This intermediate then undergoes ring cleavage through either an ortho- or meta-cleavage pathway, catalyzed by dioxygenases. researchgate.netnih.gov The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle (TCA cycle), and are ultimately mineralized to carbon dioxide and water. iwaponline.comnih.gov

An alternative aerobic pathway has been identified in some denitrifying bacteria, where phthalate is initially activated to phthaloyl-coenzyme A (CoA) before further degradation. nih.govasm.org

Bacterial Strains and Consortia Involved in DEHP Metabolism

Numerous bacterial strains capable of degrading DEHP have been isolated from various environments, including activated sludge, river sediment, and contaminated soil. researchgate.net These bacteria often possess the necessary enzymes to break down the complex structure of DEHP.

| Bacterial Genus/Species | Source of Isolation | Key Findings on DEHP Degradation |

| Rhodococcus | Activated sludge, soil | Efficiently degrades DEHP, often via the MEHP and phthalic acid pathway. researchgate.netresearchgate.net |

| Gordonia | Soil | Capable of utilizing DEHP as a sole carbon source. researchgate.netresearchgate.net |

| Pseudomonas | River sediment, sludge | Some species can degrade a range of phthalates, though DEHP degradation can be slower. researchgate.netepa.gov |

| Arthrobacter | Soil | Identified as an efficient DEHP degrading bacterium. researchgate.net |

| Acinetobacter | Contaminated soil | Can effectively degrade DEHP. researchgate.netnih.gov |

| Microbacterium | Soil | Isolated from environments with a history of plastic contamination. researchgate.net |

| Bacillus | Activated sludge | Capable of degrading DEHP under aerobic conditions. iwaponline.com |

| Ochrobactrum anthropi | Lake water and sediment | A halotolerant strain showing efficient DEHP degradation kinetics. nih.govfao.org |

| Enterobacter spp. | Polluted soil | Can degrade DEHP over a wide range of temperatures and concentrations. nih.gov |

| Nocardioides | Near-neutral soils | Enriched in soils with high DEHP degradation rates. epa.gov |

| Ramlibacter | Near-neutral soils | Associated with efficient DEHP degradation. epa.gov |

| Sphingomonadaceae (unclassified) | Near-neutral soils | Found in soils where DEHP degradation is high. epa.gov |

Bacterial consortia, or mixed microbial communities, often exhibit enhanced degradation capabilities compared to single strains due to synergistic interactions. nih.govresearchgate.net The composition of the indigenous microbial community in soil and water plays a crucial role in the rate and extent of DEHP biodegradation. researchgate.netepa.gov

Fungal and Algal Biotransformation Capabilities

Fungi, particularly white-rot fungi, have demonstrated a capacity for degrading Di(2-ethylhexyl) phthalate (DEHP). publichealthtoxicology.com These fungi possess enzymatic systems that can break down the complex structure of DEHP. publichealthtoxicology.com Studies have shown that the effectiveness of DEHP biodegradation by fungi can be species-dependent, likely due to variations in their enzymatic machinery. publichealthtoxicology.com For instance, some fungal species can completely degrade certain phthalates within a ten-day period. publichealthtoxicology.com The degradation process often involves an initial de-esterification step, where the ester bonds are cleaved. nih.gov While some fungi can utilize DEHP as a sole source of carbon and energy, many instances of fungal biotransformation of phthalate esters (PEs) are reported as cometabolic processes. nih.gov Fungal degradation of PEs has been observed in both terrestrial and aquatic species, including those found in marine environments. nih.gov

The biotransformation of DEHP is not limited to fungi; algae have also been implicated in its transformation. Research has shown that various species of algae, including brown, red, and green algae, contain DEHP. mdpi.com For example, DEHP has been identified as a major constituent in the brown alga Padina pavonia and the red alga Corallina officinalis. mdpi.com Furthermore, culture experiments with the red alga Bangia atropurpurea have demonstrated its ability to synthesize DEHP de novo, suggesting an intrinsic metabolic capability related to this compound. epa.gov The presence and concentration of DEHP can vary significantly among different algal species even when they are grown in the same environment, indicating that the capacity to synthesize or accumulate DEHP is an inherent characteristic of the algae. mdpi.comepa.gov

Anaerobic Biodegradation Processes

The biodegradation of DEHP can also occur under anaerobic conditions, a process of significant interest in environments such as sewage sludge. nih.govnih.gov Anaerobic digestion is a common method for treating sludge from wastewater treatment plants, and DEHP is frequently found in this sludge. nih.gov The biodegradation of DEHP in anaerobic environments is generally considered to be a slow process. nih.gov

The efficiency of anaerobic DEHP degradation can be influenced by several factors, including temperature and hydraulic retention time (HRT). Research has indicated that thermophilic conditions can have a positive effect on the biodegradation of DEHP when compared to mesophilic conditions. nih.gov Additionally, the HRT plays a crucial role in the removal of DEHP during anaerobic digestion. nih.gov

The pathway for anaerobic DEHP biodegradation is not as well-defined as the aerobic pathway. researchgate.netresearchgate.net However, it is understood that the process involves the initial transformation of DEHP. researchgate.net In some anaerobic pathways, particularly in denitrifying bacteria, there is evidence for the degradation of the intermediate compound, o-phthalic acid. researchgate.net The complete anaerobic degradation of DEHP has been observed in nitrate-reducing mesocosms, with total degradation occurring over a period of 21 to 25 days. researchgate.net

Due to its high hydrophobicity, the sorption and desorption of DEHP to solid matrices, such as sludge particles, can be a rate-limiting step for its biodegradation. nih.gov The compound's bioavailability is a key factor; DEHP that is sorbed within the bulk of the solid matrix may be "protected" from biodegradation, while the portion in the aqueous phase or on the surface of biosolids is more readily available to microorganisms. nih.gov

Microbial Enzyme Systems in DEHP De-esterification

The initial and critical step in the microbial degradation of DEHP is de-esterification, the cleavage of the ester bonds to release the phthalate moiety and the alcohol side chains. This process is primarily facilitated by specific microbial enzyme systems.

Carboxylesterase and Lipase (B570770) Activities

Carboxylesterases (EC 3.1.1.1) are a key group of enzymes involved in the hydrolysis of ester-containing compounds, including DEHP. nih.gov These enzymes exhibit broad substrate specificity and are known to be involved in the metabolism of various xenobiotics. nih.gov In the context of DEHP degradation, carboxylesterases catalyze the hydrolysis of the ester bonds, leading to the formation of mono-(2-ethylhexyl) phthalate (MEHP) and subsequently phthalic acid (PA). nih.gov

The activity of carboxylesterases can be significant in the breakdown of DEHP. For instance, certain phthalate esters have been shown to strongly inhibit human carboxylesterase 1 (CES1), indicating a direct interaction between the enzyme and the substrate. nih.gov Molecular docking studies suggest that hydrogen bonds and hydrophobic interactions involving the ester bonds of phthalates contribute to their binding to the active site of carboxylesterases. nih.gov

Lipases, which are a subclass of esterases, also play a role in the de-esterification of DEHP. Some carboxylesterases possess lipase activity, meaning they can hydrolyze lipids, and this activity can extend to the breakdown of DEHP. nih.gov The degradation pathway often involves a two-step hydrolysis process. nih.gov

The efficiency of these enzymes can be influenced by the structure of the phthalate ester. Generally, short-chain phthalates are degraded more readily than long-chain phthalates like DEHP. nih.gov

Gene Expression and Regulation in Degrading Microorganisms

The ability of microorganisms to degrade DEHP is fundamentally linked to the expression and regulation of genes that encode for the necessary degradative enzymes, such as carboxylesterases and lipases. The presence of DEHP in the environment can induce the expression of these functional genes in some microorganisms. nih.gov

For example, in the bacterium Rhodococcus ruber YC-YT1, which is an efficient DEHP degrader, the presence of DEHP triggers the production of enzymes that transform it into phthalic acid via MEHP, which is then utilized for cell growth. epa.gov The genetic makeup of a microorganism determines its capacity to produce these enzymes. For instance, analysis of the 16S rRNA gene is a common method to identify and classify DEHP-degrading bacteria. nih.gov

However, the concentration of the pollutant can also affect gene expression and subsequent degradation. Very low concentrations of a pollutant might not be sufficient to induce the expression of the necessary functional genes. nih.gov Conversely, extremely high concentrations of DEHP can be inhibitory to microbial growth and the biodegradative process itself. nih.gov This highlights the complex regulatory mechanisms that govern the microbial degradation of DEHP in contaminated environments. The introduction of specific phthalate-degrading bacteria into a soil microcosm can also influence the diversity of the indigenous bacterial communities, further underscoring the intricate interactions at a genetic and community level during DEHP degradation. nih.gov

Sorption, Desorption, and Mobility of DEHP in Environmental Matrices

The environmental behavior and fate of DEHP are significantly influenced by its interactions with various environmental components, particularly through sorption and desorption processes. These processes govern its mobility and bioavailability in soil and aquatic systems.

Partitioning to Organic Matter and Sediments

DEHP exhibits a high tendency to partition from the aqueous phase to solid phases, such as soil organic matter and sediments. oekotoxzentrum.ch This is due to its hydrophobic nature, as indicated by its high octanol-water partition coefficient (log Kow of 7.5). oekotoxzentrum.ch The organic carbon-normalized sediment/water partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. oup.com

Reported log Koc values for DEHP are in the range of 5.41 to 5.95. oekotoxzentrum.ch Experimental studies have measured Koc values for DEHP, with an average of 4.82 x 10^5 ± 3.52 x 10^5. oup.com The sorption of DEHP to sediments is often described by the Freundlich equation, and it has been observed that the sorption can be nonlinear. oup.comnih.gov

The amount of organic carbon in the sediment is a major factor influencing the sorption of DEHP. oup.com Generally, sediments with higher organic carbon content exhibit greater sorption of DEHP. oup.com However, the relationship is not always straightforward, and other factors can play a role. For instance, the presence of dissolved organic carbon can affect the measured partition coefficients. oup.com

Black carbon (BC), a component of sedimentary organic matter, has been shown to be a strong sorbent for DEHP. nih.gov The sorption of DEHP to BC can be significantly higher than its sorption to other forms of organic carbon, and the contribution of BC to the total sorption of DEHP in river sediments can be substantial, especially at low aqueous concentrations of DEHP. nih.gov

The sorption of DEHP to sediments can also be irreversible to some extent. nih.gov Studies have shown that the sorption of DEHP on natural river sediments includes both reversible and irreversible components. nih.gov The irreversible sorption capacity has been found to be positively correlated with the surface area, cation exchange capacity, and black carbon content of the sediments. nih.gov

The sorption process is relatively rapid, with equilibrium often being reached within a few hours in simulated estuarine systems. uts.edu.au However, the time to reach equilibrium can increase with higher sediment concentrations. uts.edu.au The presence of salts in the water, such as in estuaries, can enhance the sorption of DEHP due to a "salting out" effect. uts.edu.au

The mobility of DEHP in the environment is thus limited by its strong sorption to organic matter and sediments. This sequestration can reduce its bioavailability for microbial degradation but also leads to its accumulation in benthic environments. nih.govwashington.edu

Table 1: Partition Coefficients of DEHP This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Value | Reference |

|---|---|---|

| Log Kow | 7.5 | oekotoxzentrum.ch |

| Log Koc | 5.41-5.95 | oekotoxzentrum.ch |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Di(2-ethylhexyl) phthalate | DEHP |

| Phthalate Esters | PEs |

| Mono-(2-ethylhexyl) phthalate | MEHP |

| o-phthalic acid | |

| Carboxylesterase 1 | CES1 |

| Phthalic Acid | PA |

| Black Carbon | BC |

| Octanol-Water Partition Coefficient | Kow |

Influence of Environmental Parameters on Sorption Dynamics

The sorption of DEHP to soil, sediment, and suspended particles is a key process influencing its transport and bioavailability. Several environmental factors significantly affect these sorption dynamics.

The presence of organic matter in soil and sediment is a primary determinant of DEHP sorption. Due to its hydrophobic nature, DEHP preferentially partitions into organic-rich matrices. Studies have shown a strong positive correlation between the organic carbon content of soil and sediment and the sorption capacity for DEHP.

The pH of the surrounding medium can also influence sorption, although to a lesser extent than organic matter. Changes in pH can affect the surface charge of sorbents like clay minerals and organic matter, thereby altering the electrostatic interactions with DEHP molecules.

Temperature can affect the sorption process as well. An increase in temperature can lead to a decrease in sorption, suggesting that the process is often exothermic. This is because higher temperatures increase the solubility of DEHP in water and provide the molecules with more kinetic energy to overcome the forces holding them to the sorbent surface.

The composition of airborne particles also plays a role in the adsorption of DEHP in the atmosphere. Research has indicated that the amount of DEHP adsorbed onto airborne particles is influenced by the particle composition, with materials like silica (B1680970) and carbon black showing different adsorption capacities compared to Kanto loam particles. researchgate.net

Here is an interactive data table summarizing the influence of various environmental parameters on DEHP sorption:

| Parameter | Effect on Sorption | Rationale |

| Organic Matter Content | Increases sorption | DEHP is hydrophobic and partitions into organic phases. |

| pH | Can influence sorption | Affects surface charge of sorbents, altering electrostatic interactions. |

| Temperature | Generally decreases sorption | Increases DEHP solubility in water and kinetic energy of molecules. |

| Particle Composition | Influences adsorption | Different materials have varying surface properties and affinities for DEHP. researchgate.net |

Volatilization and Atmospheric Deposition Patterns of DEHP

DEHP can enter the atmosphere through volatilization from various sources, including industrial emissions and off-gassing from consumer products. Once in the atmosphere, it can be transported over long distances before being deposited back to terrestrial and aquatic environments through wet and dry deposition.

The rate of volatilization is influenced by factors such as temperature, air exchange rates, and the surface area of the DEHP-containing material. While DEHP has a relatively low vapor pressure, its widespread use contributes to significant atmospheric loading over time.

Atmospheric deposition is a significant pathway for the widespread distribution of DEHP in the environment. cdc.gov However, the relative importance of atmospheric deposition versus direct discharges can vary depending on the specific location and proximity to emission sources. For instance, in some lakes, upstream sources have been identified as the dominant mechanism of DEHP input, rather than atmospheric deposition. cdc.gov

Intermediate Metabolite Formation and Subsequent Degradation in Environmental Systems

The biodegradation of DEHP in the environment is a stepwise process that involves the formation of several intermediate metabolites. This process is primarily carried out by microorganisms.

Following the formation of MEHP, further degradation occurs. MEHP is hydrolyzed to phthalic acid (PA) and another molecule of 2-ethylhexanol. researchgate.netresearchgate.net Phthalic acid can then undergo further microbial degradation.

The degradation pathway of phthalic acid can vary depending on the microorganisms involved. For example, in some Gram-negative bacteria, phthalic acid is converted to protocatechuate through intermediates like 4,5-dihydroxyphthalate. researchgate.net Ultimately, under favorable aerobic conditions, these intermediate compounds can be completely broken down, or mineralized, to carbon dioxide and water. researchgate.net However, under anaerobic conditions, the degradation of DEHP is significantly slower, and complete mineralization may not be achieved. nih.gov Some studies have even observed that DEHP can remain unaffected for extended periods under methanogenic conditions. nih.gov

The degradation of the other initial product, 2-ethylhexanol, typically proceeds through its oxidation to 2-ethylhexanoic acid. researchgate.net Both MEHP and 2-ethylhexanoic acid have been noted for their potential persistence in the environment. researchgate.net

DEHP → MEHP + 2-ethylhexanol → Phthalic Acid + 2-ethylhexanol → Further degradation → CO2 + H2O

It is important to note that the efficiency of this degradation process is influenced by various environmental factors, including the presence of suitable microbial populations, oxygen levels, temperature, and pH. nih.govnih.gov

Environmental Remediation and Management Strategies for Dehp

Bioremediation Approaches for DEHP-Contaminated Sites

Bioremediation has emerged as a cost-effective and environmentally friendly approach for the cleanup of sites contaminated with organic pollutants like DEHP. acs.orgyoutube.com This strategy harnesses the metabolic capabilities of microorganisms to break down the contaminant into less harmful substances. youtube.comnih.gov The effectiveness of bioremediation is influenced by several factors, including the presence of suitable microorganisms, nutrient availability, temperature, and pH. acs.org Microbial degradation is considered the primary and most effective method for removing DEHP from both aquatic and terrestrial environments. nih.govnih.gov

Bioaugmentation and Biostimulation Techniques

To enhance the natural degradation of DEHP, two main strategies are often employed: bioaugmentation and biostimulation. researchgate.net

Bioaugmentation involves the introduction of specific microorganisms with known DEHP-degrading capabilities into the contaminated site. researchgate.netresearchgate.net This approach is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways to effectively degrade the contaminant. researchgate.net For instance, the addition of a selected DEHP-degrading bacterial strain has been shown to increase the natural degradation rate in slurry-phase systems. acs.org Studies have demonstrated that bioaugmentation can significantly shorten the start-up period and improve DEHP degradation efficiency in sequencing batch reactors, even at low temperatures. researchgate.net A microbial consortium, designated as CM9, demonstrated the ability to degrade 100% of DEHP at a concentration of 1000 mg/L within 72 hours. nih.gov When this consortium was used to bioaugment contaminated soil, it resulted in an 87.53% removal of DEHP within 42 days, a significant improvement over the 49.31% removal achieved by indigenous microbes alone. nih.gov

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the native microbial population by adding nutrients, such as nitrogen and phosphorus, or other growth-limiting substances. acs.orgresearchgate.net This technique is often more cost-effective than bioaugmentation and relies on the premise that the indigenous microorganisms already possess the genetic potential to degrade the contaminant, but their activity is limited by environmental factors. researchgate.net Research has shown that adjusting cultural conditions, such as nutrient concentrations, can enhance the DEHP degradation rate. acs.org

A combination of both bioaugmentation and biostimulation can also be a powerful remediation strategy. For example, the addition of both a specialized microbial consortium and biochar to contaminated soil has been shown to markedly enhance the DEHP removal rate. nih.gov

Immobilized Microbial Systems for Enhanced Degradation

Immobilizing microbial cells on or within a solid support matrix is a technique used to enhance the efficiency and stability of bioremediation processes. This approach offers several advantages, including higher cell densities, protection of the microorganisms from harsh environmental conditions, and easier separation of the microbial biomass from the treated environment.

Phytoremediation Potential for DEHP Removal

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. youtube.com This approach has shown potential for the remediation of DEHP-contaminated soils. nih.govtandfonline.com Plants can enhance the dissipation of DEHP in the soil through various mechanisms, including direct uptake and accumulation, and by stimulating microbial activity in the rhizosphere (the soil region directly influenced by root secretions). tandfonline.com

Studies have shown that different plant species and even different cultivars within the same species exhibit varying capabilities for DEHP removal. tandfonline.com For example, in one study, the removal rates of DEHP in soil planted with different maize cultivars and forage species ranged from 66.8% to 87.5% after 40 days. tandfonline.com The enhanced dissipation of DEHP in planted soil is primarily attributed to plant-promoted biodegradation rather than direct plant uptake, which accounts for a very small percentage of the total removal. tandfonline.com

Furthermore, the effectiveness of phytoremediation can be enhanced through the use of plant growth-promoting rhizobacteria (PGPR). A study demonstrated that rice assisted by a PGPR consortium dissipated 86.1% of DEHP from the soil within 30 days. nih.gov The PGPR consortium promoted plant growth, improved soil enzymatic activity, and increased the abundance of bacteria associated with DEHP degradation. nih.gov Additionally, enhancing the CO2 fertilization has been shown to increase the uptake of DEHP by plants like mung beans and maize, thereby improving the efficiency of phytoremediation. nih.gov

Physicochemical Treatment Technologies for DEHP Abatement

Alongside bioremediation, several physicochemical treatment technologies have been investigated for their efficacy in removing DEHP from contaminated water and soil. These methods rely on physical phenomena and chemical reactions to either separate the contaminant from the medium or break it down into less harmful substances.

Adsorption Processes

Adsorption is a widely used physicochemical process for the removal of organic pollutants from water. This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been explored for their potential to adsorb DEHP.

The efficiency of adsorption is influenced by the properties of both the adsorbent and the adsorbate, as well as environmental conditions. For instance, the presence of dissolved organic matter in soil can enhance the adsorption of some phthalates by increasing the partitioning of the contaminant into the soil organic matter. researchgate.net In wastewater treatment, DEHP, being a hydrophobic compound, is significantly removed during primary clarification processes where it adsorbs onto particulate matter. witpress.com One study found that lamellar clarification could remove 68.8% of DEHP from wastewater. witpress.com Different adsorbent materials show varying affinities for DEHP. For example, polypropylene/polyethylene (PP/PE) fibers have been shown to adsorb DEHP to a higher degree than pine bark. chalmers.se

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). researchgate.net Several AOPs have been investigated for the degradation of DEHP. scientific.netresearchgate.net

Commonly studied AOPs for DEHP removal include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with DEHP. The effectiveness of ozonation is influenced by factors such as ozone concentration and the initial pH of the water. scientific.net

UV Irradiation: UV light alone has been shown to have a limited effect on DEHP degradation. scientific.netmui.ac.ir

UV/O₃ Process: The combination of UV irradiation and ozonation significantly enhances the degradation of DEHP. scientific.netmui.ac.ir UV light promotes the decomposition of ozone, leading to the generation of more hydroxyl radicals and a synergistic effect on degradation. mui.ac.ir Studies have shown that the UV/O₃ process can achieve up to 80% DEHP removal in 30 minutes. mui.ac.ir

UV/H₂O₂ Process: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate hydroxyl radicals. researchgate.net It has been reported to be more effective than UV photolysis alone, achieving 100% removal of DEHP in contaminated soils under certain conditions. researchgate.net

Fenton Process (H₂O₂/Fe²⁺): This process uses a mixture of hydrogen peroxide and an iron catalyst to produce hydroxyl radicals. researchgate.net The efficiency of the Fenton process is highly dependent on pH, with optimal degradation typically occurring under acidic conditions. researchgate.netmdpi.com Ultrasound assistance can enhance the efficiency of the Fenton process for DEHP removal. mdpi.com

The degradation of DEHP through AOPs proceeds through various byproducts, including phthalic acid and benzoic acid, before potential mineralization to carbon dioxide and water. researchgate.netresearchgate.net

Interactive Data Table: Comparison of DEHP Remediation Technologies

| Remediation Technology | Method | Key Findings | Removal Efficiency | Reference(s) |

| Bioaugmentation | Biological | Addition of microbial consortium CM9 to soil. | 87.53% in 42 days | nih.gov |

| Bioaugmentation | Biological | Inoculation of activated sludge in a sequencing batch reactor. | 74.3% at 14°C | researchgate.net |

| Phytoremediation | Biological | Rice assisted by a PGPR consortium. | 86.1% in 30 days | nih.gov |

| Phytoremediation | Biological | Maize (cultivar Huanong-1). | 87.5% in 40 days | tandfonline.com |

| Adsorption | Physicochemical | Lamellar clarification in wastewater treatment. | 68.8% | witpress.com |

| UV/O₃ | Physicochemical | Advanced oxidation process in aqueous solution. | 80% in 30 minutes | mui.ac.ir |

| UV/H₂O₂ | Physicochemical | Advanced oxidation process for contaminated soil. | 100% | researchgate.net |

| Fenton Process | Physicochemical | H₂O₂/Fe²⁺ system at pH 3. | 85.6% in 60 minutes | researchgate.net |

Membrane Filtration and Separation Technologies

Membrane filtration technologies are crucial in the removal of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) from water sources. These processes, which include reverse osmosis (RO), nanofiltration (NF), and ultrafiltration (UF), have demonstrated high efficacy in separating DEHP from water. researchgate.net Research has shown that under specific operating conditions, such as a pressure of 2.0 MPa for RO and NF membranes and 0.3 MPa for UF membranes, a significant reduction in phthalate concentration can be achieved, with removal rates ranging from 97.6% to nearly 99.9%. iwaponline.com

A study investigating various membranes found that an NF membrane (NF-DS5DK) exhibited the best performance, achieving 99.9% retention for DEHP. nih.gov Hybrid membrane processes have also proven effective. For instance, a combination of NF90 and BW30 membranes (NF90 + BW30) was able to remove 99.9% of DEHP. nih.gov The efficiency of these membranes is attributed to factors beyond simple size exclusion, including adsorption of phthalates onto the membrane surface. nih.gov

Membrane bioreactors (MBRs) represent another promising technology, integrating activated sludge treatment with membrane filtration. scirp.org While the membrane itself may have a negligible role in the direct retention of DEHP, the MBR system as a whole can be effective. scirp.org The primary mechanism for DEHP removal in MBRs is often adsorption to the sludge. scirp.orgscirp.org Studies have indicated that a longer hydraulic retention time (HRT) and higher mixed liquor suspended solids (MLSS) concentration can enhance DEHP removal efficiency. scirp.orgscirp.org In one study, an MBR achieved a maximum DEHP removal of 29% at an HRT of 36 hours. scirp.org

Below is an interactive data table summarizing the performance of various membrane technologies in removing DEHP.

| Membrane Technology | Removal Efficiency (%) | Operating Conditions/Notes | Source(s) |

| Reverse Osmosis (RO) | 97.6 - 99.9 | Pressure: 2.0 MPa | researchgate.netiwaponline.com |

| Nanofiltration (NF) | 97.7 - 99.9 | Pressure: 2.0 MPa. NF-DS5CK showed 99.9% retention. | iwaponline.comnih.gov |

| Ultrafiltration (UF) | Up to 99.9 | Pressure: 0.3 MPa. Removal may also be due to adsorption. | iwaponline.comnih.gov |

| Hybrid (NF90 + BW30) | 99.9 | - | nih.gov |

| Membrane Bioreactor (MBR) | ~29 | HRT of 36 hours. Removal primarily by adsorption to sludge. | scirp.orgscirp.org |

Waste Management and Source Reduction Strategies

Management of DEHP-Containing Municipal and Industrial Waste

The management of municipal and industrial waste containing DEHP is a significant environmental challenge due to the widespread use of this plasticizer in products that eventually enter the waste stream. greenfacts.org A primary source of DEHP in waste is from discarded polyvinyl chloride (PVC) products. recycledplastic.com In many regions, a substantial amount of PVC waste, which can contain up to 60% DEHP by weight, is disposed of in municipal solid waste (MSW) landfills. nih.gov

Over time, DEHP can leach from the polymer matrix in landfills and contaminate the surrounding environment through landfill leachate. nih.gov Studies have detected DEHP concentrations in landfill leachate ranging up to 394.4 µg/L. nih.govnih.gov The disposal of industrial and municipal waste is considered a principal pathway for DEHP release into the soil and broader environment. cdc.gov

Other significant sources of DEHP in waste streams include:

Car shredding: The shredding of old vehicles releases DEHP from components like car undercoatings and cables. greenfacts.org

Paper recycling: The de-inking process of recycled paper can be a localized source of DEHP release. greenfacts.org

Incineration: When DEHP-containing products are incinerated, the compound can be found in the exhaust air, slag, fly-ash, and gas-cleaning residues. greenfacts.org

Effective management of this waste requires strategies that go beyond simple disposal. Advances in recycling technology offer a potential solution for managing DEHP-based products. Specialized processes can be used to shred PVC products and treat them with solvents to remove the plasticizer, allowing the recovered PVC to be used in new products. recycledplastic.com However, the recycling of plastics containing DEHP remains a contentious issue due to concerns about the potential risks of the recycled materials. foodpackagingforum.org

Lifecycle Assessment (LCA) in the Context of DEHP-Containing Materials

Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to manufacturing, use, and disposal. nist.gov In the context of DEHP-containing materials, LCA provides a framework for understanding the full environmental footprint and for comparing DEHP with potential alternatives. pitt.edu

"Cradle-to-gate" LCAs, which focus on the impacts from raw material acquisition through the manufacturing phase, have been conducted to compare DEHP with other plasticizers. pitt.educore.ac.uk One such study compared the life cycle impacts of DEHP with 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) and acetyl tributyl citrate (B86180) (ATBC). nist.gov The findings from this semi-quantitative analysis suggested that while DINCH may have a higher cradle-to-gate impact than DEHP, its impact during the use phase is lower. nist.gov

The goal of these LCAs is to identify "greener" substitutes for DEHP that offer improved environmental performance. pitt.edu A comprehensive LCA is essential for ensuring that a potential alternative does not simply shift the environmental burden from one life cycle stage to another or from one type of environmental impact to another. nist.govpitt.edu

The following table summarizes key aspects of LCA applied to DEHP-containing materials.

| LCA Aspect | Description | Key Findings/Considerations | Source(s) |

| Scope | Typically "cradle-to-gate" or "cradle-to-grave" | "Cradle-to-gate" studies compare raw material and manufacturing impacts of DEHP and its alternatives. | nist.govpitt.educore.ac.uk |

| Comparative Plasticizers | - 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH)- Acetyl tributyl citrate (ATBC) | DINCH has a higher cradle-to-gate impact but a lower use-phase impact compared to DEHP. | nist.gov |

| Goal | To identify environmentally preferable alternatives to DEHP. | A complete LCA is needed to determine a "greener" plasticizer substitute. | pitt.edu |

| Impact Categories | Quantifies impacts such as climate change, ozone depletion, and ecotoxicity. | LCA databases provide inventories for hundreds of plastics to assess these impacts. | nist.gov |

Engineering Solutions for Minimizing DEHP Environmental Release

Design of Containment and Treatment Systems

Engineering solutions for containing and treating DEHP are essential for mitigating its release into the environment from various sources, particularly from wastewater and landfills.

For wastewater treatment, a range of technologies has been investigated for their efficacy in removing DEHP:

Activated Sludge Process: This biological treatment method can contribute to DEHP removal, though its efficiency can be limited. scirp.org

Ozonation and Advanced Oxidation Processes (AOPs): Processes like ozonation and UV/H2O2 photolysis are chemical oxidation methods that can degrade DEHP. scirp.org

Membrane Filtration: As detailed in section 6.2.3, reverse osmosis and nanofiltration are highly effective at removing DEHP from water. iwaponline.comnih.govscirp.org

Granular Activated Carbon (GAC): GAC filtration is an effective method for removing DEHP from drinking water to levels below the EPA's maximum contaminant level. aquaoxwaterfilters.com

For solid waste, the design of containment systems, especially in landfills, is critical. Modern landfills are engineered with bottom liners and leachate collection systems to prevent the migration of contaminants like DEHP into the surrounding soil and groundwater. nih.gov However, the long-term integrity of these systems is a concern, as future DEHP emissions could occur after the technical lifetime of the landfill or if the sealing decays. nih.gov Therefore, long-term monitoring of landfills for DEHP in leachate, even after closure, is recommended. nih.gov

Future Directions in Dehp Academic Research

Development of Novel Analytical Probes and Sensors

A primary challenge in managing environmental contaminants is their rapid and accurate detection. Future research will focus on creating more sensitive, selective, and field-deployable analytical tools for DEHP.

One promising area is the development of aptamer-based sensors. Aptamers, which are single-stranded DNA or RNA molecules, can be engineered to bind to specific targets like DEHP with high affinity and specificity. hanyang.ac.kr Research is underway to screen for specific aptamers for DEHP and integrate them into detection systems. hanyang.ac.kr These "aptasensors" could be combined with nanomaterials, such as gold nanoparticles or graphene oxide, to create colorimetric or fluorescent-based detection systems. hanyang.ac.kr Such systems offer the potential for qualitative detection with the naked eye and quantitative analysis using a spectrometer, enabling rapid, on-site screening of environmental samples. hanyang.ac.kr

Another avenue involves advancing spectroscopic sensors. For instance, novel sensors using terephthalate (B1205515) as a probe have been developed to measure hydroxyl radical scavenging activity, a process relevant to the oxidative stress mechanisms associated with some contaminants. nih.gov While not a direct measure of DEHP, this approach could be adapted to create probes that react specifically with DEHP or its degradation byproducts, yielding a detectable signal. nih.govnih.gov The goal is to develop probes that are resistant to issues like light-induced autoxidation, which can affect the reliability of current dyes. nih.gov

Table 1: Emerging DEHP Detection Technologies

| Technology Type | Principle | Potential Application | Research Focus |

|---|---|---|---|

| Aptasensors | Specific binding of engineered DNA/RNA aptamers to DEHP. | Rapid, on-site environmental screening (water, soil). | Screening for highly specific DEHP aptamers; integration with nanomaterials for signal amplification. hanyang.ac.kr |

| Fluorescent Probes | Synthesis of molecules that fluoresce upon specific reaction with DEHP or its byproducts. | Visualizing DEHP in biological and environmental samples. | Designing probes with high selectivity and resistance to environmental interference. nih.gov |

In-depth Mechanistic Studies of Environmental Transformation

Understanding how DEHP transforms in the environment is crucial for predicting its fate and impact. Future research will delve deeper into the biotic and abiotic degradation pathways.

Studies will continue to investigate the role of microorganisms, such as fungi, in breaking down DEHP. For example, research on Fusarium culmorum has shown its capability to metabolize DEHP completely, with butanediol (B1596017) identified as a final product. researchgate.net Future work will aim to identify more such organisms and elucidate the specific enzymatic activities responsible for degradation. In F. culmorum, esterase activity was found to be significantly higher than laccase activity, pointing to the key enzymes involved. researchgate.net

Mechanistic studies are also exploring the complex interactions of DEHP within biological systems at a molecular level. Research using colonic organoids is beginning to shed light on how DEHP exposure may disrupt metabolic processes and gut hormone secretion. researchgate.net Furthermore, transcriptomic analysis is being used to identify the molecular pathways affected by DEHP, revealing modulation of signals related to metabolism and cellular signaling. frontiersin.org These studies provide a foundation for understanding how DEHP's transformation and presence can lead to broader ecological effects. The compound is known to be persistent in some environments, with its lipophilic nature causing it to adsorb strongly to organic matter, soil, and sludge in landfills and wastewater treatment plants. nih.govnih.gov

Computational Chemistry and Modeling of DEHP Fate

Computational chemistry and modeling are indispensable tools for predicting the environmental behavior of chemicals like DEHP. Future research will leverage these methods to build more accurate and comprehensive fate models.

Quantum chemical modeling is being used to propose biodegradation pathways by analyzing the intermolecular flow of electrons in identified intermediate compounds. researchgate.net This approach provides theoretical support for experimentally observed degradation products and helps to fill in gaps in the transformation process.